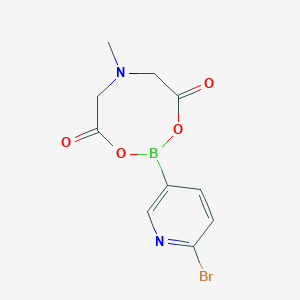![molecular formula C34H28Au2Cl2FeP2 B12057319 Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene]: is a coordination compound that features gold(I) centers coordinated to a ferrocene backbone through diphenylphosphino ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with a gold(I) chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Atmosphere: Inert (e.g., nitrogen or argon).
Solvents: Dichloromethane, tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The gold(I) centers in Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] can undergo substitution reactions with various ligands.
Oxidation-Reduction Reactions: The ferrocene backbone can participate in redox reactions, although the gold centers typically remain in the +1 oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Ligands such as phosphines, thiols, and amines can be used.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like ferric chloride.
Major Products:
Substitution Reactions: Formation of new gold(I) complexes with different ligands.
Oxidation-Reduction Reactions: Changes in the oxidation state of the ferrocene backbone.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Biology and Medicine:
Bioinorganic Chemistry: The compound’s unique structure makes it a subject of interest in bioinorganic chemistry for studying metal-ligand interactions.
Industry:
Materials Science:
Mécanisme D'action
The mechanism by which Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] exerts its effects typically involves the coordination of the gold(I) centers to substrates, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the compound’s reactivity.
Comparaison Avec Des Composés Similaires
- Bis(chlorogold(I))bis(diphenylphosphino)methane
- Bis(chlorogold(I))bis(diphenylphosphino)ethane
Comparison:
- Structure: While similar in having gold(I) centers coordinated to diphenylphosphino ligands, Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] features a ferrocene backbone, which imparts unique electronic properties.
- Reactivity: The ferrocene backbone can participate in redox reactions, unlike the methylene or ethylene backbones in the similar compounds.
Propriétés
Formule moléculaire |
C34H28Au2Cl2FeP2 |
|---|---|
Poids moléculaire |
1019.2 g/mol |
InChI |
InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q;;2*+1;;;/p-2 |
Clé InChI |
XJPNFMAYIDODRO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Au].Cl[Au].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)


![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)
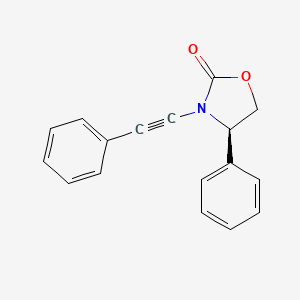
![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)
![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
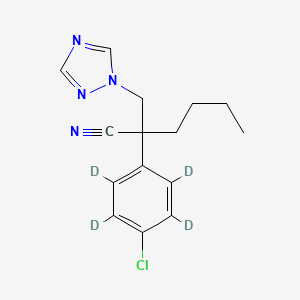
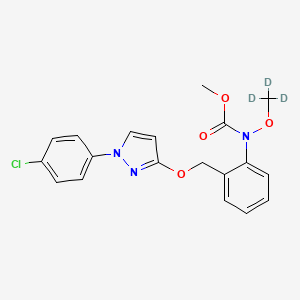
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
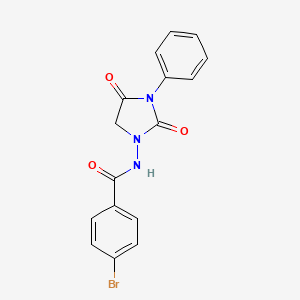
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
